molecular formula C18H24O6 B167150 Butoxycarbonylmethyl butyl phthalate CAS No. 85-70-1

Butoxycarbonylmethyl butyl phthalate

Cat. No. B167150
CAS RN: 85-70-1
M. Wt: 336.4 g/mol
InChI Key: GOJCZVPJCKEBQV-UHFFFAOYSA-N
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Description

Butoxycarbonylmethyl butyl phthalate, also known as Butyl phthalyl butyl glycolate, is a benzoate ester . It has a molecular formula of C18H24O6 and a molecular weight of 336.4 g/mol . It is commonly used as a plasticizer in various applications .


Molecular Structure Analysis

The IUPAC name for Butoxycarbonylmethyl butyl phthalate is 2-O-(2-butoxy-2-oxoethyl) 1-O-butyl benzene-1,2-dicarboxylate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

Butoxycarbonylmethyl butyl phthalate has a molecular weight of 336.4 g/mol . Other physical and chemical properties such as vapor density, vapor pressure, refractive index, boiling point, and density are not explicitly mentioned in the available literature .

Scientific Research Applications

1. Wastewater Treatment

  • Application Summary: Phthalate esters, including Butoxycarbonylmethyl butyl phthalate, are commonly used as plasticizers to improve the durability and workability of polymeric materials. Because of their ubiquitous use in plastic packaging and personal care items, as well as their tendency to leach out of these materials, phthalates have been detected in a variety of aquatic situations, including surface water, groundwater, drinking water, and wastewater .
  • Methods of Application: Various technologies are used for treating phthalates and degradation mechanisms, including adsorption, electrochemical, photocatalysis, membrane filtration, and microbial degradation .
  • Results or Outcomes: Adsorption and photocatalysis are the most widely used techniques for phthalate removal .

2. Biodegradation

  • Application Summary: Dibutyl phthalate (DBP), a type of phthalate, is one of the most abundantly produced and used plasticizers. It has been found to be an environmental contaminant and reported as an endocrine disruptor. Therefore, it is crucial to develop ecofriendly alternatives to eliminate phthalate pollution .
  • Methods of Application: The growth of F. culmorum and F. oxysporum in the presence of DBP was studied in liquid fermentation. The esterase activity, specific growth rate, and growth and enzymatic yield parameters were determined in DBP-supplemented media (1,500 or 2,000 mg/L) and in control medium (lacking DBP) .
  • Results or Outcomes: It was observed that 1,500 and 2,000 mg of DBP/L did not inhibit F. culmorum or F. oxysporum growth and that DBP induced esterase production in both fungi .

3. Assimilation of Phthalate Esters in Bacteria

  • Application Summary: The massive usage of phthalate esters (PAEs) has caused serious pollution. Bacterial degradation is a potential strategy to remove PAE contamination .
  • Results or Outcomes: Only an ATP-binding-cassette transporter PatDABC was proven to transport PAEs across the cytomembrane in a Gram-positive bacterium Rhodococcus jostii RHA1 .

4. Phthalates Removal from Wastewater

  • Application Summary: Phthalate esters are commonly used as plasticizers to improve the durability and workability of polymeric materials. Because of their ubiquitous use in plastic packaging and personal care items, as well as their tendency to leach out of these materials, phthalates have been detected in a variety of aquatic situations, including surface water, groundwater, drinking water, and wastewater .
  • Methods of Application: Several technologies adopted for their simultaneous removal are reviewed . Different parameters used to study the removal efficiency are presented .
  • Results or Outcomes: The existence of phthalates in wastewater are discussed. The aggressive effects due to the combined existence are summarized .

5. Assimilation of Phthalate Esters in Bacteria

  • Application Summary: The massive usage of phthalate esters (PAEs) has caused serious pollution. Bacterial degradation is a potential strategy to remove PAE contamination .
  • Results or Outcomes: Only an ATP-binding-cassette transporter PatDABC was proven to transport PAEs across the cytomembrane in a Gram-positive bacterium Rhodococcus jostii RHA1 .

6. Phthalates Removal from Wastewater

  • Application Summary: Phthalate esters are commonly used as plasticizers to improve the durability and workability of polymeric materials. Because of their ubiquitous use in plastic packaging and personal care items, as well as their tendency to leach out of these materials, phthalates have been detected in a variety of aquatic situations, including surface water, groundwater, drinking water, and wastewater .
  • Methods of Application: Several technologies adopted for their simultaneous removal are reviewed . Different parameters used to study the removal efficiency are presented .
  • Results or Outcomes: The existence of phthalates in wastewater are discussed. The aggressive effects due to the combined existence are summarized .

Safety And Hazards

While specific safety and hazard information for Butoxycarbonylmethyl butyl phthalate is not available, phthalates as a class of compounds are known to pose risks to human health . They can disrupt the endocrine system and adversely affect reproductive health . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling phthalates .

properties

IUPAC Name

2-O-(2-butoxy-2-oxoethyl) 1-O-butyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C18H24O6/c1-3-5-11-22-16(19)13-24-18(21)15-10-8-7-9-14(15)17(20)23-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3
Source PubChem
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InChI Key

GOJCZVPJCKEBQV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7023938
Record name 1,2-Benzenedicarboxylic acid, 2-butoxy-2-oxoethyl butyl ester
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Molecular Weight

336.4 g/mol
Source PubChem
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Physical Description

Insoluble in water (8.8 mg/L at 25 deg C); [ChemIDplus] Colorless odorless liquid; [HSDB]
Record name Butyl glycolyl butyl phthalate
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Boiling Point

345 °C
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Flash Point

390 °F (199 °C) (Open cup)
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Density

1.097
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Vapor Density

11.6 (Air = 1)
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Vapor Pressure

0.00000707 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
Record name Butyl glycolyl butyl phthalate
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Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Product Name

Butoxycarbonylmethyl butyl phthalate

Color/Form

COLORLESS LIQUID

CAS RN

85-70-1
Record name Butyl phthalyl butyl glycolate
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Record name Butyl glycolyl butyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1-(2-butoxy-2-oxoethyl) 2-butyl ester
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Record name Butoxycarbonylmethyl butyl phthalate
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Record name BUTOXYCARBONYLMETHYL BUTYL PHTHALATE
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Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Melting Point

BELOW -35 °C
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DN Mokat, SD Torawane… - Current Botany, 11 …, 2020 - researchgate.net
In the present investigation chemical constituents of Cyathocline purpurea (Buch.-Ham. ex D. Don) Kuntze and Blumea lacera (Burm. f.) DC.(Family-Compositae) were studied by using …
Number of citations: 5 www.researchgate.net
I Lee, J Ra, K Ji - 2021 - e-jehs.org
Objectives: Phthalates, which are widely used as plasticizers, have been recognized as endocrine disruptors. In the present study, we provided information on the regulation of these …
Number of citations: 3 www.e-jehs.org
Í Indriðadóttir - 2018 - skemman.is
Tyggigúmmí er ódýr, hversdagsleg neysluvara sem flestir hafa prófað. Steingervingar í Svíþjóð sýna að þar hafi fólk verið að tyggja á trjákvoðu sem kalla mætti tyggjó fyrir allt að ellefu …
Number of citations: 0 skemman.is

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